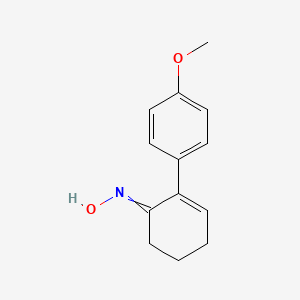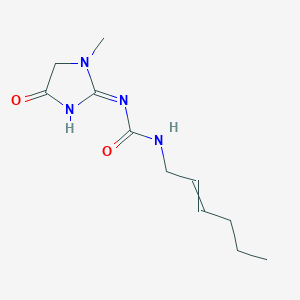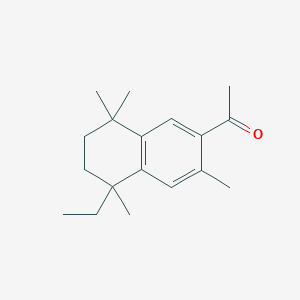
1,1'-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione): is a chemical compound characterized by its unique structure, which includes two pyrrole rings connected by an octane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) typically involves the reaction of 3,4-dimethyl-1H-pyrrole-2,5-dione with 1,8-dibromooctane. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyrrole products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Pyrrole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrrole compounds with hydrogenated rings.
Substitution: Functionalized pyrrole derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry: 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the interactions of pyrrole-based molecules with biological systems. It may serve as a model compound for investigating the behavior of similar structures in biological environments .
Industry: In the industrial sector, 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) can be used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mécanisme D'action
The mechanism of action of 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) involves its interaction with molecular targets through its pyrrole rings. These interactions can include hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing their behavior and activity .
Comparaison Avec Des Composés Similaires
1,1’-(Butane-1,4-diyl)bis(1H-pyrrole-2,5-dione): This compound has a shorter alkane chain connecting the pyrrole rings, leading to different physical and chemical properties.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar to the octane derivative but with a hexane linker, affecting its reactivity and applications.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione):
Uniqueness: 1,1’-(Octane-1,8-diyl)bis(3,4-dimethyl-1H-pyrrole-2,5-dione) is unique due to its longer alkane chain, which provides greater flexibility and potential for diverse chemical modifications. This structural feature enhances its utility in various applications, from materials science to biological research .
Propriétés
Numéro CAS |
93629-81-3 |
|---|---|
Formule moléculaire |
C20H28N2O4 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1-[8-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)octyl]-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C20H28N2O4/c1-13-14(2)18(24)21(17(13)23)11-9-7-5-6-8-10-12-22-19(25)15(3)16(4)20(22)26/h5-12H2,1-4H3 |
Clé InChI |
IFTSCXRDDBZPLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C1=O)CCCCCCCCN2C(=O)C(=C(C2=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)


![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)

![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)
